molecular formula C12H6Cl4 B1211631 2,2',4,5'-Tetrachlorobiphenyl CAS No. 41464-40-8

2,2',4,5'-Tetrachlorobiphenyl

Cat. No. B1211631
CAS RN: 41464-40-8
M. Wt: 292 g/mol
InChI Key: ZWPVHELAQPIZHO-UHFFFAOYSA-N
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Description

Synthesis Analysis

Research into the synthesis of chlorinated biphenyls often involves exploring efficient pathways to introduce chlorine atoms into the biphenyl structure. For example, a study demonstrated a sequential methodology for the synthesis of chlorinated biphenyls, starting from diazotized dichloroanilines coupled with dichlorophenols, offering insights into the synthetic approaches for compounds like 2,2',4,5'-Tetrachlorobiphenyl (Bergman & Wachtmeister, 1977).

Molecular Structure Analysis

The molecular structure of PCBs, including 2,2',4,5'-Tetrachlorobiphenyl, has been extensively analyzed using techniques such as X-ray crystallography. These studies reveal the arrangements of chlorine atoms around the biphenyl core and provide insights into the electronic and steric effects influencing the PCBs' chemical behavior and reactivity. One study detailed the crystalline structure of a related PCB, offering a parallel to understanding the structural configuration of 2,2',4,5'-Tetrachlorobiphenyl (Miao et al., 1996).

Chemical Reactions and Properties

The chemical reactivity of 2,2',4,5'-Tetrachlorobiphenyl includes its participation in reactions characteristic of PCBs, such as electrophilic substitution and oxidative degradation. Studies on PCBs' metabolism in biological systems have highlighted their transformation into hydroxylated and methyl sulphone metabolites, providing insights into the chemical pathways and environmental fate of these compounds (Bergman et al., 1982).

Scientific Research Applications

1. Photodechlorination in Surfactant Solutions

  • Methods of Application: The study used anionic surfactant solution (sodium dodecylsulfate, SDS) and a nonionic surfactant solution (polyoxyethylene 23 lauryl ether, Brij35). The 2,2’,4,4’CB-surfactant solutions for photolysis were prepared by adding 10 mg of pure 2,2’,4,4’CB crystals into a 500 mL bottle containing 400 mL of prepared surfactant solutions, then mixed for 7 days in an orbital shaker .
  • Results: The study found that surfactants are effective in enhancing the solubility of PCBs, thus improving photodechlorination of PCBs and minimizing side reactions such as hydroxyl substitution .

2. Effects on Oxidative Phosphorylation in Rat Liver Mitochondria

  • Methods of Application: The study used modular kinetic analysis in rat liver mitochondria oxidizing succinate (+ rotenone) and glutamate + malate .
  • Results: The toxin inhibited the rate of respiration with both substrates to a similar extent (by 23–26%). It was found that 2,2’,5,5’-TCB affected all three modules of the oxidative phosphorylation system: it inhibited both the respiratory and the phosphorylation subsystems, and increased the membrane leak .

3. Disposition Following Acute Inhalation

  • Summary of Application: This study investigates the disposition of 2,2’,5,5’-tetrachlorobiphenyl (PCB52) and its metabolites in rats following acute, nose-only inhalation of PCB52 .
  • Methods of Application: The study used acute, nose-only inhalation of PCB52 .
  • Results: The study provided limited information about the disposition of PCBs following inhalation exposure .

4. Effects on Cell Membranes of Ralstonia Eutropha H850

  • Summary of Application: This study investigates the effects of 2,2’,5,5’-Tetrachlorobiphenyl and biphenyl on the cytoplasmic membranes of Ralstonia eutropha H850 by measuring fluorescence polarization and determining the cellular fatty acid compositions .
  • Methods of Application: The study used 1,6-diphenyl-1,3,5-hexatriene (DPH) as the probe for measuring fluorescence polarization .
  • Results: The study found that 2,2’,5,5’-Tetrachlorobiphenyl significantly affected the membrane of R. eutropha H850 cells grown on fructose by decreasing DPH fluorescence polarization .

5. Photodechlorination in Surfactant Solutions

  • Summary of Application: This study investigates the photodechlorination of 2,2’,4,4’-Tetrachlorobiphenyl in surfactant solutions .
  • Methods of Application: The study used surfactants for soil-washing to enhance the removal of polychlorinated biphenyls from contaminated soils or sediments .
  • Results: The study found that surfactants are effective in enhancing the solubility of PCBs, thus improving photodechlorination of PCBs .

6. Disposition Following Acute Inhalation

  • Summary of Application: This study investigates the disposition of 2,2’,5,5’-Tetrachlorobiphenyl and its metabolites in rats following acute, nose-only inhalation .
  • Methods of Application: The study used acute, nose-only inhalation of 2,2’,5,5’-Tetrachlorobiphenyl .
  • Results: The study provided limited information about the disposition of PCBs following inhalation exposure .

4. Multiple Effects on Oxidative Phosphorylation in Rat Liver Mitochondria

  • Summary of Application: This research investigates the response of the multicomponent oxidative phosphorylation system to the environmental pollutant 2,2’,5,5’-Tetrachlorobiphenyl (2,2’,5,5’-TCB) in rat liver mitochondria .
  • Methods of Application: The study used modular kinetic analysis in rat liver mitochondria oxidizing succinate (+ rotenone) and glutamate + malate .
  • Results: The toxin inhibited the rate of respiration with both substrates to a similar extent (by 23–26%). It was found that 2,2’,5,5’-TCB affected all three modules of the oxidative phosphorylation system: it inhibited both the respiratory and the phosphorylation subsystems, and increased the membrane leak .

5. Effects on Cell Membranes of Ralstonia Eutropha H850

  • Summary of Application: This study investigates the effects of 2,2’,5,5’-Tetrachlorobiphenyl and biphenyl on the cytoplasmic membranes of Ralstonia eutropha H850 by measuring fluorescence polarization and determining the cellular fatty acid compositions .
  • Methods of Application: The study used 1,6-diphenyl-1,3,5-hexatriene (DPH) as the probe for measuring fluorescence polarization .
  • Results: The study found that 2,2’,5,5’-Tetrachlorobiphenyl significantly affected the membrane of R. eutropha H850 cells grown on fructose by decreasing DPH fluorescence polarization .

6. Distribution Following Acute Inhalation

  • Summary of Application: This study investigates the disposition of 2,2’,5,5’-Tetrachlorobiphenyl and its metabolites in rats following acute, nose-only inhalation .
  • Methods of Application: The study used acute, nose-only inhalation of 2,2’,5,5’-Tetrachlorobiphenyl .
  • Results: The study provided limited information about the disposition of PCBs following inhalation exposure .

properties

IUPAC Name

1,4-dichloro-2-(2,4-dichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl4/c13-7-2-4-11(15)10(5-7)9-3-1-8(14)6-12(9)16/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWPVHELAQPIZHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8073508
Record name 2,2',4,5'-Tetrachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8073508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2',4,5'-Tetrachlorobiphenyl

CAS RN

41464-40-8
Record name PCB 49
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41464-40-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2',4,5'-Tetrachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041464408
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',4,5'-Tetrachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8073508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',4,5'-TETRACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BT5E4PD553
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
333
Citations
G Sundstrom - Bulletin of Environmental Contamination and …, 1974 - Springer
Structural investigations of the components in commercial PCB--mixtures have shown that 2, 2', 4, 4', 5, 5'-hexachlorobiphenyl (I) is a major constituent in mixtures containing more than …
Number of citations: 13 link.springer.com
H Brunn - Food and chemical toxicology, 1984 - Elsevier
Laying hens were given a single oral dose of 2,2′,4,5′-tetrachloro[ 14 C]biphenyl ([ 14 C]TCB). Within 11 days of administration, 54.8% of the original dose was excreted in the faeces…
Number of citations: 10 www.sciencedirect.com
B Brunström, PO Darnerud, I Brandt, J Örberg - Ambio, 1982 - JSTOR
[ 14 C] 2,2′,4,5′-Tetrachlorobiphenyl was injected into the yolk of embryonated hens' eggs on day four of incubation. The distribution of the radioactivity at subsequent stages of …
Number of citations: 14 www.jstor.org
ST Forgue, JR Allen - Chemico-Biological Interactions, 1982 - Elsevier
Tritiated 2,2′,5,5′-tetrachlorobiphenyl ( 3 H-TCB) was incubated with phenobarbital(PB)-induced rat liver microsomes in the presence of an epoxide hydrase inhibitor and a …
Number of citations: 32 www.sciencedirect.com
B Brunström, PO Darnerud, I Brandt, J Örberg - Ambio, 1982 - JSTOR
We have studied the distribution of 2, 2', 4, 5-tetrachlorobiphenyl (a component in commercial PCB-preparations) in chick embryos. The substance was injected into the yolk of …
Number of citations: 0 www.jstor.org
B Brunström, PO Darnerud - Toxicology, 1983 - Elsevier
3,3′,4,4′-Tetrachlorobiphenyl (3TCB) was injected into the yolk of embrtonated hens' eggs in doses of 4, 20 or 100 μg/kg egg. Twenty and 100 μg/kg resulted in the death of all the …
Number of citations: 89 www.sciencedirect.com
Å Bergman, GL Larsen, JE Bakke - Chemosphere, 1982 - Elsevier
Five 14 C-labelled polychlorinated biphenyls: 2,4′,5-trichlorobiphenyl, 2,2′,4,5′-tetrachlorobiphenyl, 2,2′,4,5,5′-pentachlorobiphenyl, 2,2′,3,4,4′-pentachlorobiphenyl and 2,2…
Number of citations: 30 www.sciencedirect.com
CL Royal, DR Preston, AM Sekelsky… - International …, 2003 - Elsevier
Sequential anaerobic reductive dechlorination of polychlorinated biphenyl (PCB) 2,2′,3,4,4′,5′ chlorobiphenyl (138-CB) was studied in landfill leachate from a Subtitle D designed …
Number of citations: 23 www.sciencedirect.com
Å Bergman, CA Wachtmeister - Chemosphere, 1977 - Elsevier
The preparation of 14 C-labelled biphenyl, 2,5-dichlorobiphenyl, 2,4′,5-trichlorobiphenyl, 2,2′,4,5′-tetrachlorobiphenyl, 2′,3,4,4′,5-pentachlorobiphenyl, 2,2′,3,4,4′-…
Number of citations: 17 www.sciencedirect.com
Y Kato, K Kenne, K Haraguchi, Y Masuda, R Kimura… - Archives of …, 1998 - Springer
The effects of three polychlorinated biphenyl (PCB) congeners and their six methylsulfonyl (MeSO 2 )-metabolites on cell communication have been investigated in the scrape-loading/…
Number of citations: 29 link.springer.com

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